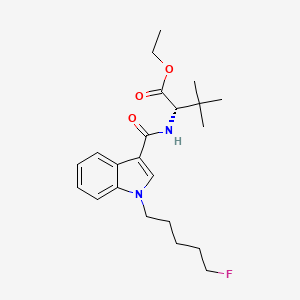
5-fluoro EDMB-PICA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-fluoro EDMB-PICA involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the Fluoropentyl Side Chain: The 5-fluoropentyl side chain is introduced via alkylation reactions.
Formation of the Amide Bond: The amide bond is formed by reacting the indole derivative with 3-methyl-L-valine.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield. This includes optimizing reaction temperatures, solvents, and catalysts to achieve the desired product efficiently.
化学反応の分析
5-fluoro EDMB-PICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the fluoropentyl side chain.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Hydrolysis: Ester hydrolysis can lead to the formation of carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. Major products formed from these reactions include hydroxylated, reduced, and hydrolyzed derivatives of this compound .
科学的研究の応用
5-fluoro EDMB-PICA is used extensively in scientific research, particularly in the fields of:
作用機序
5-fluoro EDMB-PICA exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychoactive effects. The compound’s high affinity for the CB1 receptor contributes to its potent effects .
類似化合物との比較
5-fluoro EDMB-PICA is similar to other synthetic cannabinoids such as 5F-MDMB-PICA and 5F-EDMB-PINACA. These compounds share structural features like the indole core and fluoropentyl side chain but differ in their linked groups and specific substitutions . The uniqueness of this compound lies in its specific combination of the indole core, 5-fluoropentyl tail, and tert-leucine ethyl ester, which influences its binding affinity and metabolic pathways .
Similar Compounds
- 5F-MDMB-PICA
- 5F-EDMB-PINACA
特性
CAS番号 |
2666934-54-7 |
|---|---|
分子式 |
C22H31FN2O3 |
分子量 |
390.5 g/mol |
IUPAC名 |
ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C22H31FN2O3/c1-5-28-21(27)19(22(2,3)4)24-20(26)17-15-25(14-10-6-9-13-23)18-12-8-7-11-16(17)18/h7-8,11-12,15,19H,5-6,9-10,13-14H2,1-4H3,(H,24,26)/t19-/m1/s1 |
InChIキー |
RNWBJOCYFGGMRJ-LJQANCHMSA-N |
異性体SMILES |
CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
正規SMILES |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















